molecular formula C19H23ClN2O3 B8689555 Ethyl 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylate

Ethyl 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylate

Cat. No. B8689555
M. Wt: 362.8 g/mol
InChI Key: SWBDXMUWAVSVBT-UHFFFAOYSA-N
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Patent
US08729081B2

Procedure details

Ethyl 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylate (1.0 g, 2.7 mmole) and LiOH (240 mg, 10 mmol) were mixed with MeOH (5 mL), THF (5 ml) and Water (2 mL). The mixture was stirred at 50 for 2 h. 4N HCl in dioxane (3 mL) was added the reaction solution was stirred at room temperature for another 1 h. The solvent was removed under vacuum to give 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid as white solid, the crude product was used without purification.
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:25])=[C:11]([CH2:13][N:14]3[CH2:19][CH2:18][CH:17]([C:20]([O:22]CC)=[O:21])[CH2:16][CH2:15]3)[N:12]=2)=[CH:4][CH:3]=1.[Li+].[OH-].CO.Cl>O1CCOCC1.O.C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:25])=[C:11]([CH2:13][N:14]3[CH2:19][CH2:18][CH:17]([C:20]([OH:22])=[O:21])[CH2:16][CH2:15]3)[N:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)CN1CCC(CC1)C(=O)OCC)C
Name
Quantity
240 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 50 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at room temperature for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)CN1CCC(CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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